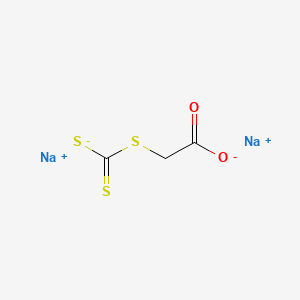![molecular formula C12H16N2O2 B14403040 1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 88550-01-0](/img/structure/B14403040.png)
1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that belongs to the class of pyrano-pyrazoles This compound is characterized by its unique structure, which includes a pyrano ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one typically involves the reaction of 2-piperidylacetohydrazides with ethyl acetoacetate or methyl tetrolate under reflux conditions in ethanol . The reaction proceeds through the formation of intermediate hydrazides, which then cyclize to form the desired pyrano-pyrazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted pyrano-pyrazole derivatives.
Scientific Research Applications
1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylpyrano[2,3-c]pyrazol-6(1H)-one: Lacks the butyl group, resulting in different chemical properties.
1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazole: Similar structure but different functional groups, leading to varied reactivity and applications.
Properties
CAS No. |
88550-01-0 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C12H16N2O2/c1-4-5-6-14-12-11(9(3)13-14)8(2)7-10(15)16-12/h7H,4-6H2,1-3H3 |
InChI Key |
PTDKNSKUIKBTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=CC(=O)O2)C)C(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
stannane](/img/structure/B14402995.png)

![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)

![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)

![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)



